(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18270055
InChI: InChI=1S/C7H5BF3NO4/c9-7(10,11)4-1-5(8(13)14)3-6(2-4)12(15)16/h1-3,13-14H
SMILES:
Molecular Formula: C7H5BF3NO4
Molecular Weight: 234.93 g/mol

(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC18270055

Molecular Formula: C7H5BF3NO4

Molecular Weight: 234.93 g/mol

* For research use only. Not for human or veterinary use.

(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid -

Specification

Molecular Formula C7H5BF3NO4
Molecular Weight 234.93 g/mol
IUPAC Name [3-nitro-5-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C7H5BF3NO4/c9-7(10,11)4-1-5(8(13)14)3-6(2-4)12(15)16/h1-3,13-14H
Standard InChI Key DBXIUYUQLUHFFT-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)(O)O

Introduction

Structural and Chemical Properties

The IUPAC name of (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid pinacol ester is 4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane. The pinacol ester group (a 1,3,2-dioxaborolane ring) stabilizes the boronic acid moiety, preventing protodeboronation and improving handling characteristics. Key structural features include:

PropertyValue
Molecular FormulaC₁₃H₁₅BF₃NO₄
Molecular Weight317.07 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N+[O-])C(F)(F)F
InChI KeyRITSVJLBVKIVBN-UHFFFAOYSA-N

The nitro group at the meta position introduces strong electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability . These substituents direct electrophilic substitution reactions and influence reactivity in cross-coupling processes.

Synthesis and Catalytic Applications

Reductive Coupling with Nitroarenes

A breakthrough in synthesizing aryl amines involves the reductive coupling of nitro compounds with boronic acid derivatives. Farnaz Behmagham et al. (2023) demonstrated that MoO₃@m-SiO₂ (molybdenum oxide confined in mesoporous silica) catalyzes the reaction between nitroarenes and boronic acids in the presence of triphenylphosphine (PPh₃) . For example, 1-fluoro-4-nitrobenzene reacts with phenylboronic acid to yield N-arylamines in 83% efficiency using 2 mol% catalyst . This method is compatible with aryl boronic esters, including the pinacol derivative of (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid .

Synthesis of Triflubazam

The compound serves as a key intermediate in synthesizing triflubazam, an anxiolytic drug. A two-pot, three-step procedure converts commercially available 4,4,5,5-tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane into the final product via sequential deoxygenative C–N cross-coupling reactions . This highlights its utility in multi-step pharmaceutical syntheses.

Role in Medicinal Chemistry

Covalent Inhibitor Design

Boronic acids form reversible covalent bonds with nucleophilic residues (e.g., serine in proteases), making them attractive for drug design. While specific data on (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid’s bioactivity is limited, analogs like bortezomib (a proteasome inhibitor) validate the broader potential of boronic acids in targeting enzymes. The trifluoromethyl group may enhance binding affinity to hydrophobic pockets, while the nitro group allows further functionalization via reduction to an amine .

Physicochemical Characteristics

Solubility and Stability

The pinacol ester moiety improves solubility in polar aprotic solvents (e.g., THF, DMSO), though exact solubility data for this compound is unavailable. Related derivatives, such as 3-hydroxy-5-(trifluoromethyl)phenylboronic acid (CAS 957062-66-7), exhibit moderate aqueous solubility due to hydrogen bonding from the hydroxyl group .

Spectroscopic Features

  • IR Spectroscopy: Expected peaks include B-O stretching (~1,350 cm⁻¹) and NO₂ asymmetric stretching (~1,520 cm⁻¹).

  • NMR: Aromatic protons adjacent to the nitro group resonate downfield (δ 8.5–9.0 ppm), while pinacol methyl groups appear as a singlet near δ 1.3 ppm.

Future Research Directions

  • Catalytic Optimization: Expanding the scope of MoO₃@m-SiO₂-catalyzed reactions to include heteroaryl boronic esters could diversify accessible amine products .

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer activity using in vitro assays.

  • Material Science Applications: Investigating its use in boron-doped polymers for electronic devices.

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